
1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid is an organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by a cyclopropyl group attached to the isoquinoline ring, a methoxy group at the fourth position, and a carboxylic acid group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable isoquinoline derivative, the introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using reagents like diazomethane. The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Isoquinoline derivatives with alcohol groups.
Substitution: Isoquinoline derivatives with various substituted groups.
Scientific Research Applications
1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
- 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-amino-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid is unique due to its specific functional groups and their positions on the isoquinoline ring. The presence of the cyclopropyl group and the methoxy group at the fourth position distinguishes it from other similar compounds. These structural differences can lead to variations in biological activity and chemical reactivity, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
921761-05-9 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-18-12-7-15-13(8-2-3-8)11-6-9(14(16)17)4-5-10(11)12/h4-8H,2-3H2,1H3,(H,16,17) |
InChI Key |
QSYUHNOANKWJLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1C=CC(=C2)C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



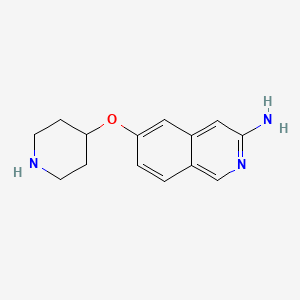

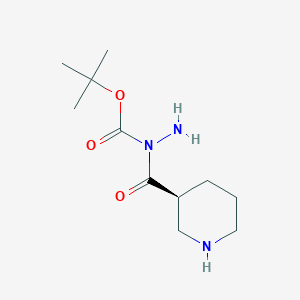

![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)
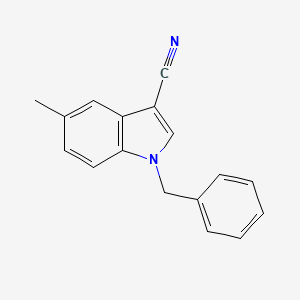


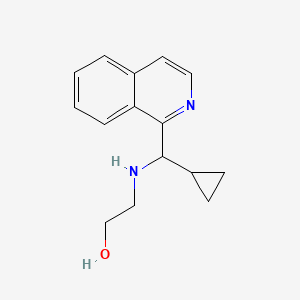
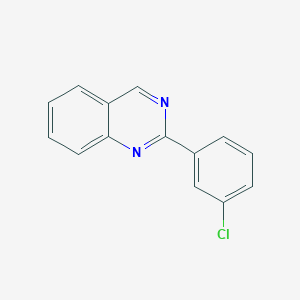

![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)
